molecular formula C16H12F4N4O2 B2358032 2-(2-fluorophenoxy)-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide CAS No. 2034374-19-9

2-(2-fluorophenoxy)-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide

Cat. No.: B2358032
CAS No.: 2034374-19-9
M. Wt: 368.292
InChI Key: DUXXJJCEEQYUGQ-UHFFFAOYSA-N
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Description

The compound “2-(2-fluorophenoxy)-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide” is a complex organic molecule. It contains a trifluoromethyl group, which is a functional group with the formula -CF3 . This group is often used in pharmaceuticals and drugs to adjust the steric and electronic properties of a lead compound .

Scientific Research Applications

Anticancer Applications

Compounds related to 2-(2-fluorophenoxy)-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide have been explored for their anticancer effects. For instance, derivatives of [1,2,4]triazolo[1,5-a]pyridin-2-yl acetamide exhibit remarkable anticancer effects due to their ability to inhibit PI3Ks and mTOR, crucial signaling pathways in cancer cell proliferation and survival. Modifications to the acetamide group, such as the introduction of alkylurea, have shown to retain antiproliferative activity while significantly reducing acute oral toxicity, suggesting their potential as effective anticancer agents with low toxicity (Xiao-meng Wang et al., 2015). This highlights the importance of structural modifications in enhancing the therapeutic profile of compounds for cancer treatment.

Radioligand Development for PET Imaging

The structural framework of triazolopyridines and related compounds has been utilized in the development of radioligands for positron emission tomography (PET) imaging. For example, DPA-714, a compound within this class, has been designed with a fluorine atom to enable labeling with fluorine-18, facilitating in vivo PET imaging of the translocator protein (18 kDa), a protein associated with neuroinflammation (F. Dollé et al., 2008). This application underscores the potential of these compounds in the development of diagnostic tools for neurological diseases.

Herbicidal Activity

Compounds with triazolopyrimidine sulfonanilide structures, similar to the one , have been studied as acetohydroxyacid synthase inhibitors, a class of herbicides. Modifications to the methyl group of known herbicidal compounds, like Flumetsulam, to a methoxy group have led to new compounds with comparable in vivo post-emergent herbicidal activity against broad-leaf weeds and good safety profiles for rice, maize, and wheat. The modified compounds also showed a faster degradation rate in soil, indicating their potential as environmentally friendly herbicide candidates (Chao-Nan Chen et al., 2009).

Mechanism of Action

Target of Action

The primary target of this compound is Dipeptidyl Peptidase IV (DPP-IV) . DPP-IV is an enzyme responsible for breaking down incretin hormones in the body, which play a crucial role in stimulating insulin secretion in response to meals.

Mode of Action

The compound acts as a DPP-IV inhibitor . By inhibiting DPP-IV, it prolongs the action of incretin hormones, leading to increased insulin secretion and decreased glucagon release. This results in a decrease in blood glucose levels.

Biochemical Pathways

The inhibition of DPP-IV affects the incretin hormone pathway . Incretin hormones, such as GLP-1 and GIP, are released by the intestine in response to meals and stimulate insulin secretion from pancreatic beta cells. By inhibiting DPP-IV, the breakdown of these hormones is prevented, leading to increased insulin secretion and decreased glucagon release.

Pharmacokinetics

The compound has been found to be a potent, orally active DPP-IV inhibitor with excellent selectivity over other proline-selective peptidases . It has shown good oral bioavailability in preclinical species, indicating that it is well absorbed from the gastrointestinal tract and widely distributed throughout the body.

Result of Action

The result of the compound’s action is a decrease in blood glucose levels . By increasing insulin secretion and decreasing glucagon release, it helps to regulate blood glucose levels, making it a potential treatment for type 2 diabetes.

Properties

IUPAC Name

2-(2-fluorophenoxy)-N-[[8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F4N4O2/c17-11-5-1-2-6-12(11)26-9-14(25)21-8-13-22-23-15-10(16(18,19)20)4-3-7-24(13)15/h1-7H,8-9H2,(H,21,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUXXJJCEEQYUGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCC(=O)NCC2=NN=C3N2C=CC=C3C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F4N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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